Antracilinas

Anthracyclines are a class of antibiotics derived from streptomyces bacteria, widely recognized for their potent antitumor properties. These compounds exhibit significant cytotoxicity towards rapidly dividing cells and have been extensively utilized in the treatment of various cancers, including breast cancer, leukemia, and lymphoma. The primary active agents within this class include daunorubicin, doxorubicin, and epirubicin, which work by intercalating into DNA and inhibiting topoisomerase II enzymes, leading to cellular apoptosis.

The structure of anthracyclines consists of a polyene chain attached to an aromatic nucleus. This unique architecture is responsible for their distinctive pharmacological properties. Although highly effective, these drugs are also associated with several side effects, including cardiac toxicity, gastrointestinal issues, and bone marrow suppression. Therefore, careful dosing and close monitoring are essential when administering anthracycline therapies.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

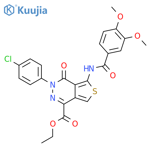

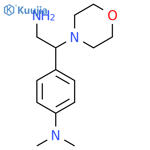

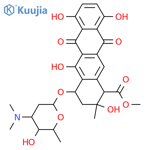

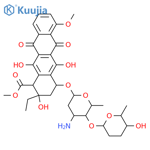

|

7-O-[2-Deoxy-α-L-fucopyranosyl-(1→4)-2-deoxy-α-L-fucopyranosyl-(1→4)-2-deoxy-α-L-fucopyranosyl]-β-rhodomycinone; 3B,3C-Dideoxy | 2407777-37-9 | C38H48O15 |

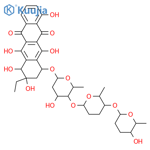

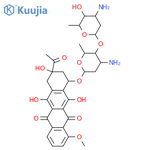

|

1-Deoxyaranciamycin E; 7-O-(2,3,6-Trideoxy-β-D-erythro-hexopyranoside) | 960622-75-7 | C25H26O8 |

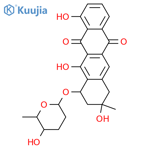

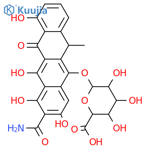

|

Carminomycin III; 5''-Epimer, 11-deoxy | 105779-91-7 | C33H41NO12 |

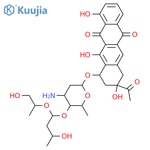

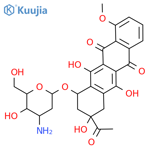

|

Auramycin F; 9-Epimer, 1-hydroxy, 4A-deglycosyl | 757248-93-4 | C29H33NO11 |

|

Daunosaminyldaunomycin; 3''-Epimer | 185252-66-8 | C33H40N2O12 |

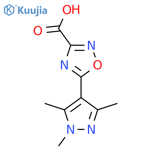

|

6,11-Dihydro-1,3,5,10,12-pentahydroxy-6-methyl-11-oxo-2-naphthacenecarboxamide; 5-O-β-D-Glucuronopyranoside | 1217438-16-8 | C26H23NO13 |

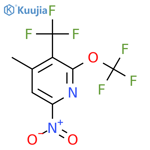

|

58976-44-6 | C27H29NO11 | |

|

Antibiotic CG 17B; 3B-Deoxy, 4-Me ether | 124526-27-8 | C35H43NO13 |

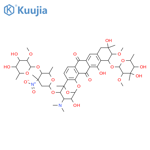

|

Antibiotic TG 379A | 176370-43-7 | C50H68N2O22 |

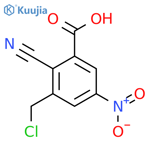

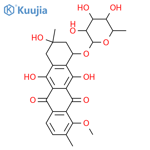

|

Mutactimycin A; 3A-O-De-Me | 213978-40-6 | C27H30O11 |

Literatura Relacionada

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

Fornecedores recomendados

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados